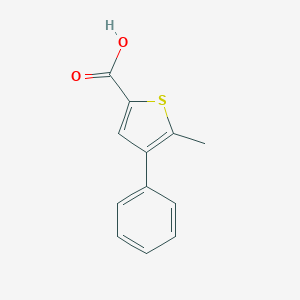

5-Methyl-4-phenylthiophene-2-carboxylic acid

Description

5-Methyl-4-phenylthiophene-2-carboxylic acid is a thiophene-based heterocyclic compound featuring a carboxylic acid group at position 2, a methyl group at position 5, and a phenyl substituent at position 4 of the thiophene ring. Thiophene derivatives are widely studied due to their applications in pharmaceuticals, materials science, and organic electronics.

Properties

IUPAC Name |

5-methyl-4-phenylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-8-10(7-11(15-8)12(13)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIRUPDZWDDHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356338 | |

| Record name | 5-methyl-4-phenyl-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62404-08-4 | |

| Record name | 5-methyl-4-phenyl-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

Ethyl 5-methyl-4-phenylthiophene-2-carboxylate serves as the starting material. Hydrolysis is typically performed using a 1:1 molar ratio of sodium hydroxide (1–2 M) in a methanol-water solvent system at room temperature for 30–60 minutes. After methanol removal, the aqueous layer is acidified with hydrochloric acid (2 M) to precipitate the carboxylic acid.

Key Parameters :

-

Base Concentration : Higher NaOH concentrations (≥2 M) reduce reaction time but risk ester group degradation.

-

Solvent Ratio : Methanol-water (1:1) balances solubility and reaction efficiency.

-

Acidification pH : A pH of 3–4 maximizes precipitation yield while minimizing byproduct formation.

Yield and Purification

Reported yields for this method range from 25–35%, limited by incomplete ester conversion and product loss during extraction. Purification via ethyl acetate extraction and sodium sulfate drying achieves >90% purity, as confirmed by HPLC.

Suzuki-Miyaura Cross-Coupling Approach

Introducing the phenyl group at position 4 via Suzuki-Miyaura coupling offers a modular pathway. This method is advantageous for late-stage functionalization and scalability.

Synthesis of Bromothiophene Intermediate

Ethyl 5-methyl-4-bromothiophene-2-carboxylate is synthesized through bromination of ethyl 5-methylthiophene-2-carboxylate using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. Yields exceed 75% with regioselectivity driven by the electron-withdrawing ester group.

Coupling with Phenylboronic Acid

The bromothiophene intermediate reacts with phenylboronic acid under Suzuki conditions:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (2 equiv)

-

Solvent : Degassed DMF/H₂O (3:1)

-

Temperature : 80°C for 12 hours

This step achieves 70–80% conversion, producing ethyl 5-methyl-4-phenylthiophene-2-carboxylate.

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed using NaOH (2 M) in THF/H₂O (1:1) at 60°C for 6 hours, followed by HCl acidification. This step yields this compound with 85–90% purity and a net yield of 60–65% over two steps.

Alternative Synthetic Routes

Hinsberg Thiophene Synthesis

The Hinsberg method constructs the thiophene ring from a 1,4-diketone. Using 3-phenyl-2-butanone and ethyl mercaptoacetate, cyclization with P₂S₅ generates ethyl 5-methyl-4-phenylthiophene-2-carboxylate. Subsequent hydrolysis follows the procedure in Section 1.

Challenges :

-

Limited commercial availability of substituted 1,4-diketones.

-

Moderate yields (40–50%) due to competing side reactions.

Electrophilic Substitution Strategies

Direct functionalization of thiophene-2-carboxylic acid via electrophilic substitution is hindered by the deactivating carboxylic acid group. Protecting the acid as a methyl ester improves reactivity, allowing Friedel-Crafts alkylation at positions 4 and 5.

Example Protocol :

-

Protect thiophene-2-carboxylic acid as methyl ester using SOCl₂/MeOH.

-

Perform Friedel-Crafts alkylation with methyl iodide and benzene diazonium salt.

-

Deprotect the ester with NaOH/HCl.

Yields are low (20–30%), with poor regioselectivity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Ester Hydrolysis | 25–35 | 90–95 | Moderate | High |

| Suzuki Coupling | 60–65 | 85–90 | High | Moderate |

| Hinsberg Synthesis | 40–50 | 80–85 | Low | Low |

| Electrophilic Sub | 20–30 | 70–75 | Low | High |

Key Observations :

-

The Suzuki coupling route offers the best balance of yield and scalability.

-

Ester hydrolysis is cost-effective but limited by precursor availability.

-

Hinsberg synthesis is impractical for large-scale production due to reagent costs.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophenes.

Scientific Research Applications

Pharmaceutical Applications

5-Methyl-4-phenylthiophene-2-carboxylic acid has shown promise in pharmaceutical research, particularly in the development of new therapeutic agents.

Anticancer Activity

Research indicates that derivatives of thiophene compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative of this compound demonstrated an IC50 value of approximately 7 µM against breast cancer cells (MCF-7) . The mechanism of action is primarily through apoptosis induction, leading to reduced cell viability at higher concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 7 | Apoptosis induction |

| A549 | 15 | Cell cycle arrest |

Antibacterial Properties

Thiophene derivatives have also been evaluated for their antibacterial properties. Studies suggest that compounds similar to this compound exhibit effectiveness against bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Thiophene Derivative A | E. coli | 40 |

| Thiophene Derivative B | S. aureus | 50 |

| This compound | P. aeruginosa | TBD |

Material Science Applications

In materials science, this compound is utilized in the synthesis of conductive polymers and organic semiconductors. Its structural properties allow it to participate in various coupling reactions, making it a valuable intermediate in the production of advanced materials.

Synthesis Techniques

The compound can undergo several reactions, including:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds, which are essential in organic electronics.

- Esterification : The carboxylic acid group can react with alcohols to form esters, which are useful in various applications.

Case Study: Anticancer Efficacy

A study focusing on the efficacy of this compound on MCF-7 cells revealed significant findings:

- Cell Viability Reduction : Concentrations above 10 µM led to a marked decrease in cell viability.

- Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

These findings underscore the potential of this compound as a lead candidate for further drug development targeting breast cancer.

Case Study: Antibacterial Activity

In another study assessing the antibacterial properties, derivatives were tested against multiple strains:

- Effectiveness Against Pseudomonas aeruginosa : The compound showed promising results, warranting further investigation into its mechanism and potential as an antibacterial agent.

Mechanism of Action

The mechanism of action of 5-Methyl-4-phenylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

5-Methyl-4-propylthiophene-2-carboxylic Acid

Methyl 5-Phenylthiophene-2-carboxylate

- Structure : Methyl ester replaces the carboxylic acid group.

- Properties : The ester group decreases acidity (pKa ~5–6 vs. ~2–3 for carboxylic acids) and enhances volatility, making it suitable for gas-phase reactions.

- Applications : Intermediate in pharmaceutical synthesis (e.g., cephalosporin derivatives) .

5-(Methoxycarbonyl)thiophene-2-carboxylic Acid

- Structure : Contains both methoxycarbonyl and carboxylic acid groups.

- Properties : Dual functional groups enable diverse reactivity (e.g., ester hydrolysis or decarboxylation). The delocalized π-system enhances luminescence properties .

- Applications : Precursor for bioactive compounds and photoactive materials .

Fluorinated Derivatives

5-(4-Fluorophenyl)thiophene-2-carboxylic Acid (CAS 115933-30-7)

- Structure : Fluorine atom at the para position of the phenyl ring.

- Properties: Fluorine’s electron-withdrawing effect increases electrophilicity and metabolic stability. Boiling/melting points are higher than non-fluorinated analogues due to enhanced dipole interactions.

- Applications : Explored in medicinal chemistry for kinase inhibition .

4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic Acid (CAS 1267218-61-0)

- Structure : Fluorophenyl at position 4 and methyl at position 3.

- Properties : Synergistic effects of fluorine and methyl groups improve crystallinity and thermal stability.

- Applications : Candidate for electronic materials .

Heterocyclic and Fused-Ring Analogues

4-Methylbenzo[b]thiophene-2-carboxylic Acid (CAS 10134-95-9)

5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic Acid

- Structure : Oxazole ring fused with thiophene and methoxyphenyl groups.

- Properties : The oxazole ring introduces hydrogen-bonding sites, enhancing solubility in polar solvents.

- Applications: Potential antimicrobial agent .

Functional Group Modifications

5-Formyl-4-methylthiophene-2-carboxylic Acid

Ethyl 5-(4-Methylphenyl)thiophene-2-carboxylate (CAS 61100-11-6)

- Structure : Ethyl ester and 4-methylphenyl substituents.

- Properties : Ester group improves lipid solubility, facilitating membrane penetration in drug delivery.

- Applications : Intermediate in antihypertensive drug synthesis .

Comparative Data Table

Biological Activity

5-Methyl-4-phenylthiophene-2-carboxylic acid (MPTCA) is an organic compound belonging to the thiophene family, characterized by a unique structure that includes a methyl group at the 5-position, a phenyl group at the 4-position, and a carboxylic acid group at the 2-position. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

MPTCA has a molecular formula of CHOS and a molecular weight of 218.27 g/mol. The synthesis of MPTCA can be achieved through several methods, including:

- Paal-Knorr Synthesis : Involves cyclization of 1,4-diketones with sulfur sources.

- Suzuki-Miyaura Coupling : A method that couples boronic acids with halogenated thiophenes under palladium catalysis.

These synthetic routes enable the production of MPTCA in various conditions, impacting yield and purity.

Antimicrobial Properties

Recent studies have indicated that MPTCA exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that MPTCA could serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

MPTCA has also been evaluated for its anti-inflammatory properties. In vitro studies using human cell lines have shown that MPTCA can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound appears to modulate signaling pathways associated with inflammation, particularly through the inhibition of NF-kB activation.

Anticancer Activity

The anticancer potential of MPTCA has been explored in various cancer cell lines. Notably, it has demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells. The IC values for these cell lines are reported as follows:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism underlying its anticancer activity may involve induction of apoptosis and cell cycle arrest.

The biological activity of MPTCA is largely attributed to its ability to interact with specific molecular targets within cells. The carboxylic acid group facilitates hydrogen bonding with biological molecules, enhancing its binding affinity to enzymes and receptors involved in various biochemical pathways. This interaction can lead to modulation of enzymatic activities and subsequent biological effects.

Case Studies

- Antimicrobial Study : A recent study assessed the efficacy of MPTCA against multidrug-resistant bacterial strains. The results indicated that MPTCA could effectively inhibit growth at lower concentrations compared to conventional antibiotics, suggesting its potential as an alternative therapy in treating resistant infections.

- Anti-inflammatory Research : In a controlled experiment involving human macrophages exposed to lipopolysaccharides (LPS), treatment with MPTCA resulted in a significant reduction in inflammatory markers compared to untreated controls, highlighting its therapeutic potential in inflammatory diseases.

- Cancer Cell Line Analysis : A detailed investigation into the effects of MPTCA on cancer cell proliferation revealed that it not only inhibited cell growth but also triggered apoptosis pathways, making it a candidate for further development as an anticancer agent.

Q & A

Q. What are the standard synthetic methodologies for preparing 5-methyl-4-phenylthiophene-2-carboxylic acid?

The compound is typically synthesized via functionalization of the thiophene ring. A general approach involves:

- Stepwise substitution : Introducing methyl and phenyl groups at positions 4 and 5 of the thiophene ring, followed by carboxylation at position 2.

- Catalytic coupling : Palladium-catalyzed cross-coupling reactions to attach aryl groups (e.g., phenyl) to pre-functionalized thiophene intermediates.

- Carboxylic acid formation : Oxidation of a methyl ester or aldehyde group at position 2 using reagents like KMnO₄ or CrO₃ under controlled conditions . Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm regioselectivity and purity .

Q. How should researchers handle and store this compound to ensure safety?

- Storage : Keep in a cool, dry place (<25°C) away from incompatible materials (strong acids/bases, oxidizing agents) .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact due to acute toxicity (H302/H312) .

- Spill management : Sweep material into sealed containers; avoid environmental release .

Q. What analytical techniques are essential for confirming the structure of this compound?

- ¹H/¹³C NMR : Verify substitution patterns (e.g., phenyl group at C4, methyl at C5) and carboxylic acid proton (δ ~12-14 ppm).

- IR spectroscopy : Confirm the presence of -COOH (broad O-H stretch ~2500-3000 cm⁻¹, C=O ~1700 cm⁻¹).

- Mass spectrometry : Validate molecular weight (e.g., [M-H]⁻ ion for carboxylic acid).

- Melting point : Compare with literature values to assess purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalyst screening : Test Pd(PPh₃)₄ or CuI for cross-coupling efficiency .

- Temperature control : Monitor exothermic reactions (e.g., carboxylation) to prevent decomposition .

- Scale-up strategies : Transition from batch to flow systems for improved heat/mass transfer .

Q. How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Isolate impurities : Use column chromatography or recrystallization to separate byproducts.

- Dynamic NMR : Investigate rotational barriers or tautomerism affecting peak splitting.

- X-ray crystallography : Resolve ambiguous substituent positions definitively .

- Cross-validate : Compare data with structurally analogous compounds (e.g., 5-ethyl-4-methylthiophene-2-carboxylic acid) .

Q. What strategies are effective for functionalizing the thiophene ring while preserving the carboxylic acid group?

- Protective groups : Temporarily convert -COOH to methyl ester (-COOMe) using MeOH/H⁺, then perform substitutions (e.g., halogenation).

- Directed ortho-metalation : Use directing groups (e.g., amides) to introduce substituents at specific positions .

- Boronate intermediates : Install boronate groups (e.g., via Suzuki coupling) for late-stage diversification .

Q. How can solubility challenges in polar/nonpolar solvents be addressed during biological assays?

- Salt formation : Convert -COOH to sodium/potassium salts for aqueous solubility.

- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability.

- Prodrug design : Esterify -COOH to improve membrane permeability, with enzymatic cleavage in vivo .

Q. What environmental precautions are necessary when disposing of this compound?

- Waste segregation : Collect in labeled containers for incineration or licensed hazardous waste disposal.

- Avoid aqueous release : The compound’s ecotoxicological profile is undefined, but sulfur oxides from decomposition may harm aquatic systems .

Methodological Notes

- Synthesis reproducibility : Document reaction parameters (e.g., stoichiometry, catalyst loading) meticulously to enable replication .

- Data interpretation : Use computational tools (e.g., ChemDraw NMR prediction) to validate experimental spectra .

- Safety protocols : Adhere to GHS guidelines for hazard communication and emergency response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.